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molecular formula C11H13OP B8543487 1-Phenyl-2-methylenephospholane-1-oxide

1-Phenyl-2-methylenephospholane-1-oxide

Cat. No. B8543487
M. Wt: 192.19 g/mol
InChI Key: QSECOMXVDWNTRU-UHFFFAOYSA-N
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Patent
US06984744B2

Procedure details

In a 100 ml round bottom 2-neck flask charged with a magnetic stirring bar and 20 ml freshly distilled CH2Cl2, 1.6 g 1-phenyl-2-phospholanemethanol-1-oxide (0.008 mol, mixture of diastereoisomers) was dissolved. The reaction flask was flushed with argon and cooled to 0° C. Subsequently 2.1 ml SOCl2 in 10 ml CH2Cl2 was added dropwise. The resulting yellowish mixture was stirred for 5 h at room temperature, then 20 ml water was added. The mixture was extracted twice with 20 ml CH2Cl2, and the combined organic phases were dried over MgSO4 and filtered. To the resulting filtrate containing crude 2-chloromethyl-1-phenylphospholane 1-oxide (mixture of isomers; 31P NMR (200 MHz) δ: 58.2, 60.3) 1.7 ml DBU was added. The mixture was heated and refluxed overnight. Evaporation of the solvent and flash chromatography of the residue with EtOAc/ethanol 20:1 yielded 1.1 g (75%) 1-phenyl-2-methylenephospholane-1-oxide as a colorless oil. 1H NMR (500 MHz) δ: 1.72-1.89 (m, 1H), 1.94-2.16 (m, 3H), 2.48-2.59 (m, 1H), 2.66-2.78 (m, 1H), 5.74 (dt, 1H, J=2.4, J=17.2), 5.88 (dt, 1H, J=2.1, J=36.6), 7.37-7.48 (m, 3H), 7.63-7.70 (m, 2H); −P NMR (200 MHz) δ: 45.0.
Name
1-phenyl-2-phospholanemethanol-1-oxide
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]2(=[O:14])[CH2:11][CH2:10][CH2:9][CH:8]2[CH2:12]O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(Cl)Cl>[C:1]1([P:7]2(=[O:14])[CH2:11][CH2:10][CH2:9][C:8]2=[CH2:12])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
1-phenyl-2-phospholanemethanol-1-oxide
Quantity
1.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P1(C(CCC1)CO)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting yellowish mixture was stirred for 5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a 100 ml round bottom 2-neck flask charged with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
The reaction flask was flushed with argon
ADDITION
Type
ADDITION
Details
Subsequently 2.1 ml SOCl2 in 10 ml CH2Cl2 was added dropwise
ADDITION
Type
ADDITION
Details
20 ml water was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with 20 ml CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
To the resulting filtrate containing crude 2-chloromethyl-1-phenylphospholane 1-oxide (mixture of isomers; 31P NMR (200 MHz) δ: 58.2, 60.3) 1.7 ml DBU
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and flash chromatography of the residue with EtOAc/ethanol 20:1

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)P1(C(CCC1)=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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